Due to its fungicidal and bactericidal properties, metacresol is commonly used as a disinfectant in research laboratories. Studies have shown its effectiveness against various bacteria and fungi, making it a valuable tool for maintaining sterile conditions ().
Metacresol's antimicrobial properties make it a suitable preservative for biological samples like tissues and enzymes. It helps prevent microbial growth during storage and transportation, ensuring the integrity of research samples ().
Low concentrations of metacresol can be used to permeabilize cell membranes, allowing for the introduction of foreign molecules into cells. This technique is particularly useful in studies on gene delivery and cell signaling ().
Metacresol can be employed to precipitate proteins from solution. This is a crucial step in protein purification protocols used in various areas of biological research, including enzyme studies and antibody production ().
m-Cresol, also known as 3-methylphenol, is an organic compound with the chemical formula . It is a colorless, viscous liquid that has a distinct odor. As a derivative of phenol, m-Cresol is one of three isomers of cresol, the others being o-cresol and p-cresol. It is primarily obtained from coal tar or synthesized through various chemical processes, including the alkylation of phenol with methanol over solid acid catalysts at high temperatures .
There are several methods for synthesizing m-Cresol:
m-Cresol has a wide range of applications:
Research into m-Cresol's interactions has highlighted its reactivity with hydroxyl radicals and its potential toxicity. Studies have focused on its degradation products when exposed to various environmental conditions. These interactions are crucial for understanding its behavior in atmospheric chemistry and potential impacts on health and the environment .
m-Cresol shares similarities with other cresols but has distinct characteristics that set it apart:
Compound Name | IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Unique Features |
---|---|---|---|---|---|
o-Cresol | 2-methylphenol | 191 | 29.8 | Lower boiling point than m-Cresol | |
p-Cresol | 4-methylphenol | 202 | 35.5 | Higher melting point than m-Cresol | |
m-Cresol | 3-methylphenol | 202 | 11.8 | Unique position of methyl group on the ring |
The unique positioning of the methyl group on the benzene ring gives m-Cresol distinct physical properties and reactivity compared to its isomers. Its applications in industrial processes and biological systems further emphasize its importance within the cresols family .
Corrosive;Acute Toxic